Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

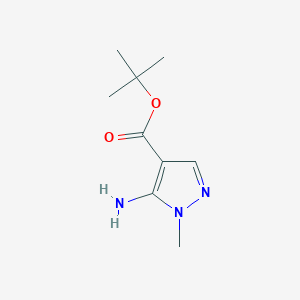

“Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate” is a chemical compound with the IUPAC name “methyl (2-bromo-4-pyridinyl)acetate”. It has a molecular weight of 230.06 and is stored at temperatures below -10°C .

Synthesis Analysis

The synthesis of bromopyridine derivatives can involve multiple steps, including nucleophilic substitution, diazotization-Sandmeyer reactions, and palladium-catalyzed amination. For instance, the synthesis of 2,6-bis (3-methyl-1-H-pyrazol-1-yl)-4-bromopyridine involves nucleophilic substitution and diazotization-Sandmeyer reactions.Molecular Structure Analysis

The molecular structure of bromopyridine derivatives can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques could similarly be applied to determine the structure of “this compound”.Chemical Reactions Analysis

Bromopyridine compounds can participate in various chemical reactions, including catalytic dehydrative condensation. Additionally, bromopyridines can be used to synthesize metal complexes. For example, “this compound” derivatives are used in the synthesis of metal complexes.Physical And Chemical Properties Analysis

“this compound” is a liquid compound . The stability of these compounds in various conditions, such as in water, can also be an important property to consider.Scientific Research Applications

Efficient Synthesis of Novel Pyridine-Based Derivatives

Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate is utilized in the efficient synthesis of novel pyridine-based derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives exhibit potential as chiral dopants for liquid crystals and have shown varied biological activities, such as anti-thrombolytic and biofilm inhibition effects. This study highlights the compound's versatility in synthesizing novel molecules with significant applications in materials science and biology (Gulraiz Ahmad et al., 2017).

Electrochemical Homocoupling Catalyzed by Nickel Complexes

In organic chemistry, this compound has been applied in electrochemical homocoupling reactions catalyzed by nickel complexes to produce 2,2'-bipyridines. This method presents a straightforward approach to synthesizing bipyridine derivatives, which are crucial in various chemical and pharmacological research areas (Kelnner W R de França et al., 2002).

Electrocatalytic Carboxylation with CO2

The compound is also central to the development of greener chemical processes, such as the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. This process represents an innovative approach to incorporating carbon dioxide into organic molecules, yielding valuable carboxylic acids with high selectivity and yield. Such methodologies are pivotal in addressing carbon dioxide accumulation and promoting sustainable chemical manufacturing (Q. Feng et al., 2010).

Radical Reactions for Synthesis of Difluoro-GABA

Additionally, this compound is instrumental in synthesizing 3,3-Difluoro-GABA through radical reactions with vinyl ethers. This synthesis pathway exemplifies the compound's utility in creating fluorinated analogs of bioactive molecules, offering insights into developing new therapeutic agents with enhanced properties (I. Kondratov et al., 2015).

Safety and Hazards

“Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using only outdoors or in a well-ventilated area (P271) .

Mechanism of Action

Mode of Action

Bromopyridinyl compounds are often used in organic synthesis, where they can act as intermediates in various chemical reactions .

Biochemical Pathways

Bromopyridinyl compounds are often involved in various chemical transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure and can be influenced by various factors such as solubility, stability, and molecular weight .

Result of Action

Bromopyridinyl compounds can participate in various chemical reactions, leading to the formation of new compounds .

Action Environment

The action, efficacy, and stability of Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as suggested by its recommended storage temperature of -10°C . Furthermore, the compound’s action and efficacy can be influenced by the pH and the presence of other compounds in the environment .

properties

IUPAC Name |

methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO2/c1-14-7(13)8(10,11)5-2-3-12-6(9)4-5/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBTXEVFSQAAID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=NC=C1)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

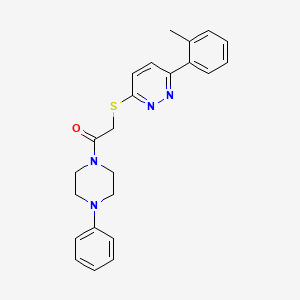

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2746641.png)

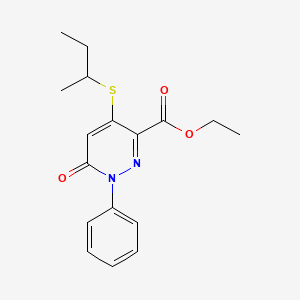

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2746654.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2746660.png)